Debio-1452-NH3
Description
Properties
Molecular Formula |
C22H23ClN4O3 |
|---|---|
Molecular Weight |
426.901 |
IUPAC Name |
(E)-6-(3-(Methyl((3-methylbenzofuran-2-yl)methyl)amino)-3-oxoprop-1-en-1-yl)-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-aminium chloride |
InChI |
InChI=1S/C22H22N4O3.ClH/c1-13-16-5-3-4-6-18(16)29-19(13)12-26(2)20(27)8-7-14-9-15-10-17(23)22(28)25-21(15)24-11-14;/h3-9,11,17H,10,12,23H2,1-2H3,(H,24,25,28);1H/b8-7+; |
InChI Key |
LSZRWQBFJNNCHB-USRGLUTNSA-N |
SMILES |
[NH3+]C1C(NC2=NC=C(/C=C/C(N(C)CC3=C(C)C4=CC=CC=C4O3)=O)C=C2C1)=O.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Debio-1452-NH3 |
Origin of Product |
United States |
Evolution and Design Rationale of Debio 1452 Nh3
Origins from Debio-1452: A Gram-Positive Selective FabI Inhibitor
The journey of Debio-1452-NH3 begins with its parent compound, Debio-1452. researchgate.net Debio-1452 is a potent inhibitor of FabI, an essential enzyme in the bacterial fatty acid biosynthesis pathway. asm.orgnih.gov Its mechanism of action makes it highly effective, but its activity is confined to Gram-positive bacteria, particularly Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). asm.orgdebiopharm.com However, Debio-1452 lacks significant activity against Gram-negative bacteria because it is unable to accumulate within these cells to reach its target. researchgate.netasm.org This limitation is common for many potential antibiotic candidates, rendering them ineffective against some of the most threatening pathogens. nih.gov
Challenges in Gram-Negative Bacterial Permeation for Antibacterial Compounds
Gram-negative bacteria possess a complex cell envelope that is a major source of intrinsic resistance to many antibiotics. asm.orgresearchgate.net Unlike Gram-positive bacteria, they have two lipid membranes: an inner cytoplasmic membrane and a unique outer membrane. researchgate.net This outer membrane is an asymmetric bilayer with lipopolysaccharide (LPS) in its outer leaflet, creating a highly effective barrier that prevents the influx of many noxious compounds, including antibiotics. sciencenews.orgnih.gov
For a compound to be effective, it must typically pass through this outer membrane, often via protein channels called porins. sciencenews.org Once across the outer membrane and in the periplasmic space, it must still traverse the inner membrane to reach cytoplasmic targets. nih.gov Furthermore, Gram-negative bacteria are equipped with highly promiscuous efflux pumps that actively expel a wide range of structurally diverse compounds that do manage to enter the cell. asm.orgacs.org To be successful, an antibiotic must therefore not only permeate the membranes but also do so at a rate that outpaces its ejection by these efflux systems. nih.govacs.org This combination of a low-permeability barrier and active efflux makes the development of effective Gram-negative antibiotics a formidable challenge. acs.org
Application of eNTRy Rules and eNTRyway Chemoinformatics Tool
To address the permeation challenge, a set of predictive guidelines, codified as the "eNTRy rules," was developed based on the systematic assessment of how over 180 diverse small molecules accumulate in Escherichia coli. nih.govnih.govnih.gov These rules provide a rational framework for modifying existing compounds to enhance their entry and retention in Gram-negative bacteria.
The eNTRy rules identify three key physicochemical properties that correlate with increased accumulation in Gram-negative bacteria:
Ionizable Nitrogen: The presence of a non-sterically encumbered ionizable nitrogen, with a primary amine being the most favorable. nih.gov
Rigidity: The molecule should be relatively rigid, with five or fewer rotatable bonds (≤ 5). nih.gov
Low Three-Dimensionality: The compound should have a low degree of globularity (Globularity ≤ 0.25), meaning it is flatter and less spherical. nih.govsciencenews.org
These characteristics are thought to facilitate passage through the narrow, water-filled porin channels of the outer membrane. sciencenews.org
| Physicochemical Property | Guideline | Rationale |
|---|---|---|
| Ionizable Nitrogen | Presence of a primary amine | Enhances polarity and facilitates interaction with porin channels. rsc.org |
| Rigidity | ≤ 5 Rotatable Bonds | Rigid structures are less likely to adopt conformations that hinder passage through narrow channels. nih.gov |
| Shape | Globularity ≤ 0.25 | Flatter, less spherical molecules can more easily traverse porin channels. sciencenews.org |
The addition of an ionizable nitrogen, particularly a primary amine, is a cornerstone of the eNTRy rules. rsc.org This modification significantly increases the polarity of a molecule. Molecular dynamics simulations have suggested that the positive charge of the amine group interacts favorably with the electrostatic environment inside outer membrane porins, such as E. coli's OmpF, thereby facilitating the compound's transit into the cell. rsc.org This strategic addition can be sufficient to enable uptake into Gram-negative bacteria, effectively overcoming the primary permeation barrier. researchgate.net The transformation of Debio-1452 into this compound was achieved precisely by incorporating an ionizable nitrogen, demonstrating the power of this single, targeted modification. researchgate.net
The development of this compound exemplifies an iterative and rational design process. acs.org This approach moves away from traditional, large-scale screening of compound libraries toward a more focused strategy. It begins with a compound that has known activity against a specific target but lacks whole-cell efficacy due to poor accumulation, such as Debio-1452. nih.govspringernature.com
Using chemoinformatic tools like the eNTRyway web application, researchers can calculate the relevant physicochemical properties (rotatable bonds, globularity) of a candidate molecule. nih.govresearchgate.net The eNTRyway tool helps predict the likelihood of a small molecule to accumulate in Gram-negative bacteria based on the eNTRy rules. illinois.edu If the molecule already meets the criteria for rigidity and shape, as Debio-1452 did, the design strategy becomes clear: the targeted addition of a primary amine. nih.govacs.org This leads to the synthesis of a new analogue, this compound, which is then tested. The results from this test—in this case, newfound activity against Gram-negative pathogens—provide feedback that validates the design principle and can guide further optimization. acs.org This cycle of prediction, synthesis, and testing is a hallmark of modern, rational antibiotic development. acs.org
Conceptual Framework for Converting Gram-Positive Specific Antibiotics to Broad-Spectrum Agents
The successful modification of Debio-1452 provides a proof of concept for a generalizable strategy to expand the spectrum of activity for many Gram-positive-only antibiotics. nih.govnih.gov The core idea is that a large pool of compounds already exists that can effectively inhibit essential targets in Gram-negative bacteria but fail simply because they cannot get into the cell. nih.govspringernature.com
By applying the eNTRy rules as a blueprint, these compounds can be systematically re-engineered to facilitate entry. nih.gov The conversion of Debio-1452 to this compound, which gained activity against clinical isolates of Acinetobacter baumannii, Klebsiella pneumoniae, and E. coli, serves as a powerful demonstration of this framework. researchgate.netmedkoo.com This approach represents a paradigm shift, focusing on solving the permeation problem as a direct and actionable path to developing new broad-spectrum antibiotics from existing scaffolds. nih.govnih.gov
| Compound | Target | Original Spectrum | Modification | Resulting Spectrum |
|---|---|---|---|---|
| Debio-1452 | FabI | Gram-positive only (e.g., S. aureus) asm.org | N/A | No activity against Gram-negative pathogens. acs.org |
| This compound | FabI | Gram-positive | Addition of a primary amine (-NH3) guided by eNTRy rules. researchgate.net | Gains activity against Gram-negative pathogens like E. coli, K. pneumoniae, and A. baumannii. acs.orgmedkoo.com |
Mechanism of Action and Molecular Basis of Fabi Inhibition
Potent Inhibition of Enoyl-Acyl Carrier Protein Reductase (FabI)
Debio-1452-NH3 is a potent inhibitor of the enoyl-acyl carrier protein reductase enzyme, FabI. illinois.edunih.gov This enzyme is a critical component of the bacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for producing the fatty acids essential for building functional cell membranes and other vital components. nih.govnih.gov FabI catalyzes the final, rate-limiting step in the fatty acid elongation cycle: the reduction of a trans-2-enoyl-acyl carrier protein (ACP) substrate to its corresponding acyl-ACP. debiopharm.comfrontiersin.org By inhibiting this key step, this compound effectively halts the production of necessary fatty acids, leading to the cessation of bacterial growth. nih.govnih.gov
The development of this compound was an evolution from its parent compound, Debio-1452 (the active form of the prodrug afabicin), which is primarily active against Gram-positive bacteria like Staphylococcus aureus. researchgate.netnih.gov this compound was specifically designed to retain this potent FabI inhibition while gaining activity against high-priority Gram-negative pathogens. nih.govresearchgate.net Standard biochemical assays have confirmed that both Debio-1452 and this compound are potent inhibitors of FabI. nih.gov
Validation of FabI as the Primary Target
The designation of FabI as the primary molecular target of this compound is supported by robust scientific evidence from enzymatic assays and genetic studies.
Direct evidence of FabI inhibition by this compound comes from in vitro enzyme assays. illinois.edunih.gov In these experiments, the activity of purified FabI enzyme is measured in the presence of varying concentrations of the inhibitor. The results of these assays for E. coli FabI demonstrated that this compound is a potent inhibitor. nih.gov The inhibitory activity is typically quantified by determining the apparent inhibition constant (Kiapp), which is calculated by fitting data from dose-response curves to Morrison's quadratic equation. researchgate.net
Further validation was achieved using site-directed mutagenesis to produce altered versions of the FabI enzyme. As shown in the table below, the inhibitory potency of this compound is significantly reduced against a mutated version of E. coli FabI (A116V), confirming that the compound's activity is directly tied to its interaction with this specific enzyme. nih.gov
| Compound | Target Enzyme | Inhibition Potency |
|---|---|---|
| This compound | Wild-Type E. coli FabI | Potent |
| Debio-1452 | Wild-Type E. coli FabI | Potent |
| This compound | Mutant E. coli FabI (A116V) | Reduced |
| Debio-1452 | Mutant E. coli FabI (A116V) | Reduced |
A strong correlation between FabI inhibition and the antibacterial activity of this compound has been established through bacterial resistance studies. illinois.edunih.gov When E. coli were exposed to this compound, resistant colonies emerged at a frequency of 10⁻⁸ to 10⁻⁹. nih.gov Genetic sequencing of the fabI gene from these resistant bacteria revealed specific amino acid substitutions located near the enzyme's active site, namely at positions A116 (Alanine to Valine, A116V) and G148 (Glycine to Serine, G148S). nih.govresearchgate.net The fact that mutations in FabI confer resistance to the compound is compelling evidence that FabI is the primary target for its antibacterial effect. nih.gov
The whole-cell activity of this compound is reflected in its Minimum Inhibitory Concentration (MIC) values against various pathogens. The compound demonstrates activity against a range of Gram-negative bacteria, a significant improvement over its predecessor, Debio-1452. nih.govnih.gov
| Bacterial Species | Compound | MIC (μg/mL) |
|---|---|---|
| E. coli (intact outer membrane) | This compound | 4 |
| E. coli (intact outer membrane) | Debio-1452 | > 32 |
| K. pneumoniae | This compound | 4-8 |
| A. baumannii | This compound | 4-8 |
| S. aureus | This compound | Marginally altered vs. Debio-1452 |
Molecular Interactions with Bacterial FabI
The inhibitory action of this compound is rooted in its specific molecular interactions with the FabI enzyme. These interactions have been elucidated through ligand engagement analysis and structural studies.
The generation of spontaneous resistance mutations in the fabI gene provides direct evidence of ligand-target engagement in living bacteria. nih.govnih.gov The identified mutations, A116V and G148S in E. coli FabI, are located near the enzyme's active site. nih.govresearchgate.net The subsequent demonstration that this compound has reduced potency against the purified mutant FabI A116V enzyme confirms that the compound must bind effectively to this site to exert its inhibitory effect. nih.gov This direct link between a change in the target protein and a decrease in inhibitor efficacy is a cornerstone of target validation and engagement analysis.
While a direct co-crystal structure of this compound with FabI is not detailed, its design and the understanding of its binding mode were guided by the co-crystal structure of its parent compound, Debio-1452, complexed with S. aureus FabI. researchgate.netnih.gov These structural studies revealed critical interactions necessary for potent inhibition. researchgate.net
Key structural features of the Debio-1452 inhibitor class that are crucial for binding to the FabI active site include:
The N-methyl acrylamide (B121943) group: This part of the molecule is considered immutable for maintaining activity. researchgate.netnih.gov
The naphthyridinone ring system: A hydrogen-bond donor/acceptor pair on this ring system interacts with key amino acid residues within the FabI active site. researchgate.netnih.gov
This compound was designed to preserve these essential binding interactions while incorporating a primary amine, a feature intended to facilitate its accumulation within Gram-negative bacteria without disrupting target engagement. nih.gov Docking models of this compound overlaid with the crystal structure of the Debio-1452-FabI complex confirm that it fits within the active site and maintains the necessary orientation for potent inhibition. nih.gov The inhibitor binds to the FabI-NADPH complex, a ternary complex formed with the enzyme and its cofactor. nih.gov
Preclinical in Vitro Antimicrobial Spectrum and Potency
Activity Against Gram-Positive Bacteria
Debio-1452-NH3 retains the potent in vitro activity of its parent compound, Debio-1452, against Staphylococcus aureus. debiopharm.com Extensive studies on Debio-1452 have demonstrated its high potency against a wide range of clinical isolates, including strains resistant to other antibiotics.
The activity of Debio-1452 has been evaluated against large collections of globally diverse S. aureus isolates. This includes methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA). nih.govresearchgate.net In a study of 660 S. aureus isolates, the MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) for Debio-1452 was 0.008 mg/L for both MSSA and MRSA subgroups. researchgate.net Another large study found the MIC50 and MIC90 for MSSA and MRSA to be 0.004 µg/ml and 0.008 to 0.03 µg/ml, respectively. nih.govresearchgate.net The activity of the compound is generally not affected by resistance to other antimicrobial classes. researchgate.net
| Organism Group (No. of Isolates) | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
|---|---|---|---|
| All S. aureus (660) | ≤0.001–0.25 | - | 0.008 |
| MRSA (402) | - | - | 0.008 |
| MSSA (258) | - | - | 0.015 |
| S. aureus (diverse collection) | - | 0.004 | 0.008–0.03 |
The parent compound, Debio-1452, is known to have a narrow spectrum of activity, specifically targeting Staphylococcus species. nih.govnih.gov Research has shown a lack of significant activity against other Gram-positive bacteria, such as streptococci and enterococci. researchgate.netnih.gov this compound was engineered from Debio-1452 to gain activity against Gram-negative pathogens, and it is understood to retain the specific Gram-positive spectrum of its parent compound.
Activity Against Gram-Negative Bacteria
The structural modifications creating this compound were intended to enable its accumulation in Gram-negative bacteria, a significant challenge for many antibiotic classes. illinois.edu This has resulted in a compound with a broader spectrum of activity that includes several clinically important Gram-negative pathogens.
This compound has demonstrated significant activity against multidrug-resistant clinical isolates of Enterobacteriaceae. In a study comparing it to its parent compound, this compound was found to be notably more susceptible against a panel of 44 Enterobacteriaceae isolates. researchgate.net While Debio-1452 showed minimal to no activity, this compound exhibited inhibitory activity against these challenging strains.
This compound possesses antibacterial activity against Escherichia coli strains, including those with intact outer membranes. For wild-type E. coli, a Minimum Inhibitory Concentration (MIC) of 4 µg/mL has been reported. illinois.edu However, for some clinical isolates, particularly those selected for a "challenge panel," the potency can be lower, with MIC values of 16 µg/mL or 32 µg/mL observed. researchgate.net
| Strain Type | MIC (µg/mL) |
|---|---|
| Wild-Type (intact outer membrane) | 4 |
| Clinical Isolates ("Challenge Panel") | 16–32 |
Activity has also been demonstrated against Klebsiella pneumoniae. For some strains, MIC values ranging from 4 to 8 µg/mL have been recorded. illinois.edu Similar to its activity against E. coli, this compound showed reduced potency against certain clinical isolates of K. pneumoniae included in a challenge panel, with MICs reported at 16 µg/mL. researchgate.net
| Strain Type | MIC (µg/mL) |
|---|---|
| Susceptible Strains | 4–8 |
| Clinical Isolates ("Challenge Panel") | 16 |
Acinetobacter baumannii
This compound, a derivative of the Gram-positive-specific antibiotic Debio-1452, was specifically engineered to gain activity against challenging Gram-negative pathogens. researchgate.netnih.gov This modification, involving the inclusion of an ionizable nitrogen, enabled the compound to accumulate in multidrug-resistant Gram-negative bacteria, including Acinetobacter baumannii. researchgate.netresearchgate.net
In vitro studies have demonstrated that this compound possesses activity against this pathogen. When tested against a panel of clinical isolates where it was considered to have minimal potency, this compound showed Minimum Inhibitory Concentration (MIC) values of 16 or 32 µg/mL against four A. baumannii strains. researchgate.net Similarly, for A. baumannii strains used in murine infection models, such as strain M13100, the MIC was reported to be 16 µg/mL. researchgate.net This demonstrates a significant expansion of the antimicrobial spectrum compared to its parent compound.
Table 1: In Vitro Activity of this compound Against Acinetobacter baumannii
| Strain Type | Number of Strains | MIC (µg/mL) |
|---|---|---|
| Clinical Isolates | 4 | 16 or 32 |
Activity Against Efflux-Deficient Strains
The activity of this compound is notably influenced by bacterial efflux pumps, which are a common mechanism of antimicrobial resistance. The role of efflux was investigated by comparing the compound's potency against wild-type bacterial strains versus strains deficient in key efflux pump components, such as E. coli ΔtolC.
In a direct comparison, this compound was significantly more potent against the efflux-deficient E. coli ΔtolC strain than its wild-type counterpart, E. coli MG1655. researchgate.net This increased susceptibility in the absence of the TolC-mediated efflux system indicates that this compound is a substrate for this pump, which actively removes the compound from the bacterial cell, thereby reducing its intracellular concentration and efficacy. researchgate.netresearchgate.net
Table 2: Comparative Activity of this compound Against Wild-Type and Efflux-Deficient E. coli
| Bacterial Strain | Efflux Status | MIC (µg/mL) |
|---|---|---|
| E. coli MG1655 | Wild-Type | 4 |
Comparison of Activity with Parent Compound Debio-1452 and Other Derivatives
The development of this compound represents a targeted effort to broaden the spectrum of the FabI inhibitor class. The parent compound, Debio-1452, is a potent agent with highly specific activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). debiopharm.comnih.govnih.govnih.gov However, Debio-1452 lacks activity against Gram-negative bacteria, including the ESKAPE pathogens. nih.govnih.gov
This compound was created by re-designing Debio-1452 to enable its entry into Gram-negative bacteria. nih.gov This resulted in a compound with newfound, albeit moderate, activity against isolates of E. coli, K. pneumoniae, and A. baumannii. researchgate.netresearchgate.net
Further iterative development based on this compound led to the discovery of more potent derivatives, such as Fabimycin. researchgate.netresearchgate.net Fabimycin has demonstrated markedly superior potency against Gram-negative clinical isolates when compared to this compound. researchgate.net For instance, against a challenge panel of ten Gram-negative clinical isolates, which included four strains of A. baumannii, Fabimycin inhibited all strains at concentrations of ≤8 μg/mL, an improvement over the 16-32 μg/mL MIC values observed for this compound. researchgate.net
Table 3: Comparative In Vitro Activity of Debio-1452 and its Derivatives
| Compound | S. aureus ATCC 29213 MIC (µg/mL) | E. coli MG1655 MIC (µg/mL) | A. baumannii (Clinical Isolates) MIC (µg/mL) |
|---|---|---|---|
| Debio-1452 | ≤0.008 | >64 | >64 |
| This compound | 0.015 | 4 | 16 - 32 |
Structure Activity Relationship Sar Studies of Debio 1452 Nh3 and Analogues
Identification of Key Structural Features for FabI Inhibition
The molecular architecture of the Debio-1452 scaffold contains specific, immutable features that are essential for its potent inhibition of the enoyl-acyl carrier protein reductase (FabI), a critical enzyme in bacterial fatty acid biosynthesis. nih.govresearchgate.net SAR studies, informed by the co-crystal structure of Debio-1452 with Staphylococcus aureus FabI, have pinpointed several core components critical for its mechanism of action. nih.govresearchgate.net
Two elements are considered indispensable for antibacterial activity:
The N-methyl acrylamide (B121943) moiety : This group, specifically in its E configuration, is vital for the compound's inhibitory action. nih.gov
The naphthyridinone ring system : This region features a hydrogen-bond donor and acceptor pair that engages in crucial interactions with key amino acid residues within the active site of the FabI enzyme. nih.govresearchgate.net
Any modifications to these core structures typically result in a significant loss of inhibitory potency. In contrast, other regions of the molecule were identified as more amenable to substitution, allowing for the optimization of physicochemical properties without disrupting target engagement. nih.govresearchgate.net Specifically, the position adjacent to the carbonyl group on the naphthyridinone ring was found to be highly solvent-exposed, marking it as a prime location for chemical modification aimed at altering the compound's broader biological properties. nih.gov
Impact of Amine Moiety on Gram-Negative Activity and Accumulation
The parent compound, Debio-1452, is a potent inhibitor of FabI and demonstrates excellent activity against Gram-positive bacteria like S. aureus. However, it is inactive against Gram-negative pathogens such as Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.govacs.org This lack of activity is not due to a lack of target inhibition but rather the inability of the molecule to accumulate inside the bacterial cell, a common challenge posed by the formidable Gram-negative outer membrane and efflux pump systems. researchgate.netnih.gov
The transformation of Debio-1452 into Debio-1452-NH3 was a strategic chemical modification designed specifically to address this accumulation deficit. researchgate.net The key change was the introduction of a primary amine at the solvent-exposed 3-position of the naphthyridinone ring. nih.gov While Debio-1452 shows no significant accumulation in E. coli, derivatives featuring an ionizable nitrogen, such as this compound, successfully accumulate within the cell. nih.gov This modification conferred a notable gain of function, transforming a Gram-positive-only agent into a compound with modest but significant activity against several high-priority Gram-negative pathogens, all while retaining its potent FabI inhibition. nih.govacs.orgillinois.edu
The following table details the comparative antibacterial activity of Debio-1452 and this compound, highlighting the impact of the amine moiety.
| Compound | E. coli (MIC, µg/mL) | E. cloacae (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) | A. baumannii (MIC, µg/mL) |
|---|---|---|---|---|
| Debio-1452 | >32 | - | - | - |
| This compound | 4 | 4-8 | 4-8 | 4-8 |
Data sourced from scientific literature. nih.gov MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a drug that inhibits visible growth of a microorganism.
Modifications and Substitutions for Enhanced Potency and Spectrum
While the addition of a primary amine successfully imparted Gram-negative activity to the Debio-1452 scaffold, the potency of this compound against challenging clinical isolates remained modest, with MIC values often in the 16 to 32 µg/mL range. nih.govresearchgate.net This prompted further iterative synthesis and evaluation to enhance its potency and spectrum. The development of the advanced analogue, fabimycin, from the this compound template showcases a successful optimization effort. nih.govresearchgate.net
Key modifications involved replacing the benzofuran ring system of this compound with an amine-decorated ε-caprolactam. researchgate.net This structural change led to fabimycin, a compound with markedly improved activity against a panel of multidrug-resistant Gram-negative clinical isolates. nih.govacs.org Fabimycin demonstrated superior potency against strains of E. coli, K. pneumoniae, and A. baumannii where this compound had previously shown only minimal effectiveness. nih.govresearchgate.net This enhancement underscores the principle that while the primary amine is crucial for cell entry, further tuning of the molecule's peripheral structures can significantly boost its antibacterial efficacy. researchgate.net
The table below compares the activity of this compound with its optimized analogue, fabimycin, against a challenge panel of Gram-negative isolates.
| Compound | Activity against Challenge Panel of E. coli, K. pneumoniae, A. baumannii (MIC, µg/mL) |
|---|---|
| This compound | 16 - 32 |
| Fabimycin ((S)-7) | ≤8 |
Data reflects activity against a panel of clinical isolates where this compound showed minimal potency. nih.govresearchgate.net
Relationship between Physicochemical Traits and Bacterial Accumulation
The successful redesign of Debio-1452 into this compound was not accidental but was guided by a set of chemoinformatic principles known as the "eNTRy rules". acs.orgillinois.eduasm.org These rules describe the physicochemical properties that correlate with a small molecule's ability to permeate the Gram-negative cell envelope and avoid efflux. researchgate.net The development of this compound served as a key validation of this approach. nih.gov
The eNTRy rules identify three main characteristics for compounds likely to accumulate in Gram-negative bacteria:
Presence of an Ionizable Nitrogen : A non-sterically hindered, ionizable nitrogen, particularly a primary amine, is considered critical. researchgate.netillinois.eduasm.org This feature is believed to facilitate passage through outer membrane porin channels by aligning the molecule's dipole moment with the porin's electrical field. asm.org
Low Three-Dimensionality : Flatter, less complex molecules, defined by a globularity of ≤ 0.25, are more likely to accumulate. researchgate.netasm.org
Relative Rigidity : Compounds with fewer rotatable bonds (typically ≤ 5) are favored, as flexibility is less likely to be tolerated by the narrow porin channels. researchgate.netillinois.eduasm.org
This compound was engineered to incorporate these features. The targeted addition of a primary amine was a direct application of the first rule, converting a non-accumulating compound into one that could breach the Gram-negative defenses. nih.govnih.gov This rational design strategy, which links specific physicochemical traits to the biological outcome of bacterial accumulation, provides a powerful blueprint for converting other Gram-positive-only compounds into broad-spectrum antibiotics. acs.org
Bacterial Resistance Mechanisms and Dynamics
Frequency of Spontaneous Resistance Development
The frequency of spontaneous resistance (FoR) to Debio-1452-NH3 has been assessed using methods such as the large-inoculum method. In Escherichia coli MG1655, the FoR for this compound was observed to be in the range of 10−8 to 10−9 nih.govgoogle.comresearchgate.net. This frequency is reported to be similar to that observed for Debio-1452 in Staphylococcus aureus nih.gov.
Identification and Characterization of FabI Resistance Mutations
Resistance to this compound in E. coli has been linked to specific amino acid substitutions in the FabI enzyme, identified through sequencing of the fabI gene in resistant isolates nih.govgoogle.comresearchgate.netcore.ac.uk.
Specific Amino Acid Substitutions in FabI (e.g., A116V, G148S)
Research has identified key mutations in FabI that confer resistance to this compound. Prominent among these are the amino acid substitutions A116V and G148S nih.govgoogle.comresearchgate.netcore.ac.uk. The prevalence of these mutations can vary depending on the concentration of this compound used for selection. At moderate concentrations (e.g., 4-fold the MIC), the A116V mutation was frequently observed, conferring a lower level of resistance. At higher concentrations (e.g., 8-fold the MIC), the G148S mutation was more prevalent and associated with higher levels of resistance core.ac.uk.
Location of Mutations in Relation to FabI Active Site
The identified resistance mutations, A116V and G148S, are located near the active site of the FabI enzyme nih.govgoogle.comresearchgate.netcore.ac.uk. Mapping these mutations onto the crystal structure of E. coli FabI (PDB: 4JQC) reveals their proximity to the binding site of FabI inhibitors, including Debio-1452 google.comresearchgate.netcore.ac.uk. These locations suggest that the amino acid changes at these positions directly impact the binding of this compound to the enzyme. The mutated residues are described as being near, but potentially more distant from the binding site compared to mutations conferring resistance to other FabI inhibitors like triclosan (B1682465) core.ac.uk.
Impact of FabI Mutations on Enzyme Inhibition
Amino acid substitutions in FabI, such as A116V and G148S, have a direct impact on the effectiveness of this compound as an inhibitor. In vitro enzymatic evaluations using site-directed mutagenesis to produce altered FabI enzymes have shown that this compound exhibits reduced potency against the FabI A116V mutant compared to the wild-type enzyme nih.govgoogle.comresearchgate.net. This reduced potency at the enzymatic level correlates with increased minimum inhibitory concentration (MIC) values observed in bacterial strains harboring these mutations nih.govgoogle.com.
For instance, E. coli harboring the FabI A116V mutation showed MIC values of 64 μg/mL with this compound, while strains with the FabI G148S mutation had MIC values greater than 64 μg/mL nih.govgoogle.com.
Fitness of Resistant Bacterial Isolates
The acquisition of resistance mutations can sometimes impose a fitness cost on bacteria, affecting their growth rate or other biological functions. Studies have evaluated the fitness of E. coli isolates harboring the FabI mutations that confer resistance to this compound relative to the parental strain nih.govgoogle.comresearchgate.netcore.ac.uk.
Research indicates that E. coli harboring the FabI A116V mutation shows little impact on fitness, as assessed by bacterial growth rates nih.govgoogle.com. In contrast, strains harboring the FabI G148S mutation exhibit significantly reduced fitness nih.govgoogle.comcore.ac.uk. This suggests that while the G148S mutation confers higher levels of resistance, it comes at a cost to the bacterium's ability to grow efficiently in the absence of the antibiotic.
A comparison of the fitness of resistant strains is presented in the table below, based on bacterial growth rates relative to the wild-type strain.
| FabI Mutation | Resistance Level (MIC with this compound) | Impact on Fitness (Relative Growth Rate) |
| Wild-type | Baseline (e.g., 4 μg/mL) nih.govgoogle.com | 1.0 |
| A116V | 64 μg/mL nih.govgoogle.com | Little impact nih.govgoogle.com |
| G148S | >64 μg/mL nih.govgoogle.com | Significantly reduced nih.govgoogle.comcore.ac.uk |
Note: MIC values are representative and can vary depending on the specific bacterial strain and experimental conditions.
Potential for Efflux-Mediated Resistance in Gram-Negative Bacteria
Gram-negative bacteria possess efflux pumps that can actively transport various compounds, including antibiotics, out of the cell, contributing to intrinsic or acquired resistance. This compound was designed with modifications, such as the inclusion of an ionizable nitrogen, to improve its accumulation within Gram-negative bacteria, specifically addressing the challenge posed by their outer membrane and efflux systems nih.govspringernature.comnih.govresearchgate.netscispace.com.
While the primary resistance mechanism observed for this compound involves mutations in the fabI target, the potential for efflux-mediated resistance in Gram-negative bacteria is a relevant consideration for FabI inhibitors. Studies have shown that the parent compound, Debio-1452, which is active against S. aureus, had limited activity against wild-type E. coli but was potent against efflux-deficient E. coli strains (e.g., ΔtolC), indicating that efflux contributes to the reduced activity of the parent compound in Gram-negative bacteria nih.govgoogle.comspringernature.comnih.govnih.gov. This compound, by design, demonstrates improved accumulation in E. coli compared to Debio-1452, which contributes to its antibacterial activity in strains with intact outer membranes nih.govgoogle.comnih.gov.
Although the research primarily highlights target modification as the dominant resistance mechanism to this compound, the general capacity of Gram-negative bacteria for efflux suggests that it could potentially play a role, perhaps in combination with target mutations or under different selective pressures. Further studies specifically investigating the contribution of known efflux systems to this compound resistance would provide a more comprehensive understanding of this potential mechanism.
Synthetic Methodologies and Chemical Derivatization
General Synthetic Route for Debio-1452-NH3 and Analogues
The synthesis of this compound and related amine-containing derivatives is achieved through a modular and convergent route. researchgate.net This strategy involves the coupling of two key fragments: a constant acrylamide (B121943) portion derived from the core structure of Debio-1452 and various bromo-functionalized heterocyclic ring systems bearing a protected amine group. researchgate.net This approach allows for the systematic variation of the amine-containing moiety to explore the structure-activity relationship (SAR) and optimize properties for targeting Gram-negative bacteria. researchgate.net
The synthetic pathway relies on two critical chemical transformations:
Heck Coupling : The central carbon-carbon bond-forming reaction is a palladium-catalyzed Heck coupling. researchgate.netwikipedia.org This reaction joins an unsaturated halide (the bromo-functionalized heterocyclic component) with an alkene (the acrylamide component) in the presence of a palladium catalyst and a base. wikipedia.org The Heck reaction is highly valued in pharmaceutical synthesis for its reliability in creating substituted alkenes. libretexts.org The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. wikipedia.org
Deprotection : The final step in the synthesis is the removal of a protecting group from the newly introduced amine. researchgate.net In many synthetic schemes for these analogues, a tert-butyloxycarbonyl (Boc) group is used to protect the amine functionality during the Heck coupling reaction. This group is typically removed under acidic conditions to yield the final, active amine-containing compound. researchgate.net
The success of the modular synthesis depends on the accessibility of the key intermediate precursors:
Acrylamide Fragment : This component, which contains the benzofuran-naphthyridinone core of Debio-1452, is prepared as a stable precursor for the Heck coupling reaction. researchgate.net
Bromo-functionalized Heterocycles : A variety of brominated coupling partners are designed and synthesized. These molecules are crafted to incorporate a protected basic amine. The design maintains the necessary nitrogen/amide arrangement that allows the final compound to engage with the FabI enzyme, while the basic amine is crucial for accumulation within Gram-negative bacteria. researchgate.net
Modular and Convergent Synthesis Strategies
A modular and convergent synthesis was intentionally designed for the development of Debio-1452 analogues. researchgate.net This approach offers significant advantages over a linear synthesis where a molecule is built step-by-step.
Modular Design : The use of distinct building blocks (modules) allows for a "mix-and-match" strategy. By preparing a library of different bromo-functionalized, amine-containing heterocycles, chemists can rapidly generate a diverse range of final compounds by coupling them with the common acrylamide precursor. researchgate.net This facilitated the exploration that ultimately led to the development of Fabimycin, a more potent successor to this compound. researchgate.net
The table below illustrates the modular synthesis of several this compound analogues via Heck coupling.
| Entry | Bromo-Heterocycle Precursor | Acrylamide Precursor | Final Compound |
| 1 | Boc-protected aminopyridine | Debio-1452 acrylamide | This compound |
| 2 | Boc-protected amino-ε-caprolactam | Debio-1452 acrylamide | Compound (±)-7 (Fabimycin) |
| 3 | Boc-protected aminopiperidine | Debio-1452 acrylamide | Compound 2 |
This table is a simplified representation of the synthetic strategy described in the literature. researchgate.net
Strategies for Designing and Synthesizing Novel Amine-Containing Derivatives
The transformation of Debio-1452, an antibiotic exclusive to Gram-positive bacteria, into the broad-spectrum candidate this compound was the result of a deliberate design strategy. illinois.eduresearchgate.net
The core strategy centered on overcoming the permeability barrier of the Gram-negative outer membrane. researchgate.net Computational tools and structure-activity relationship (SAR) data were used to guide the redesign. researchgate.netillinois.edu The key insight was that the inclusion of an ionizable nitrogen atom could enable the compound to accumulate in Gram-negative bacteria like E. coli. researchgate.net
The design and synthesis of new derivatives followed these principles:
Inclusion of a Basic Amine : The primary modification to the Debio-1452 scaffold was the addition of a primary amine, resulting in this compound. This single change was sufficient to grant activity against a range of Gram-negative pathogens. illinois.eduresearchgate.net
Structure-Guided Design : The co-crystal structure of Debio-1452 bound to its target enzyme, FabI, was analyzed to identify regions of the molecule that could be modified without disrupting its binding and inhibitory activity. researchgate.net This analysis revealed that certain positions were amenable to substitution, allowing for the attachment of different amine-containing groups. researchgate.net
Iterative Synthesis and Testing : Following the modular synthetic route, new analogues with varied amine-containing side chains were synthesized. researchgate.net These compounds were then evaluated for their antibacterial activity against clinically relevant Gram-negative isolates. This iterative cycle of design, synthesis, and testing allowed for rapid optimization, leading to compounds with enhanced potency and better in vivo properties. researchgate.netresearchgate.net
Broader Scientific Implications and Future Research Directions
Contribution to Strategies for Overcoming Gram-Negative Permeation Barriers
A major hurdle in developing effective antibiotics against Gram-negative bacteria is their impermeable outer membrane and the presence of efflux pumps, which prevent many compounds from reaching intracellular targets. illinois.eduwikipedia.orgacs.orgresearchgate.netresearchgate.net Debio-1452-NH3's significance lies in demonstrating a successful strategy to bypass these defenses. nih.govillinois.eduillinois.edunih.govuni-saarland.de The conversion of the Gram-positive-specific Debio-1452 into the Gram-negative active this compound was achieved by applying specific permeation rules, often referred to as the "eNTRy rules". nih.govillinois.eduillinois.edunih.govuni-saarland.deresearchgate.netnih.govacs.orggardp.org These rules suggest that compounds with certain physicochemical properties, such as the presence of an ionizable nitrogen, low globularity, and low flexibility, are more likely to accumulate inside Gram-negative bacteria. nih.govresearchgate.netnih.govacs.orggardp.org The strategic introduction of a primary amine group into the Debio-1452 structure was key to enabling its accumulation in Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. illinois.eduillinois.edunih.govuni-saarland.deresearchgate.netnih.govacs.org
Research findings indicate that while Debio-1452 had minimal to no activity against Gram-negative bacteria with intact outer membranes (MIC > 32 μg/mL), this compound showed notable activity with lower MIC values (4–8 μg/mL) against various Gram-negative strains, including E. coli, Enterobacter cloacae, K. pneumoniae, and A. baumannii. nih.govnih.govgoogle.com This demonstrates the effectiveness of the structural modification in enhancing permeation.
Here is a comparison of the minimum inhibitory concentrations (MIC) for Debio-1452 and this compound against selected bacterial strains:
| Strain | Debio-1452 MIC (μg/mL) | This compound MIC (μg/mL) | Source |
| E. coli (intact OM) | > 32 | 4 | nih.govnih.gov |
| E. cloacae | Not specified | 4–8 | nih.govnih.gov |
| K. pneumoniae | Not specified | 4–8 | nih.govnih.gov |
| A. baumannii | Not specified | 4–8 | nih.govnih.gov |
| S. aureus | 0.008 | Potent (similar to parent) | nih.govnih.gov |
Note: MIC values for Debio-1452 against Gram-negative strains with intact outer membranes were generally reported as >32 μg/mL, indicating lack of activity at tested concentrations.
This compound as a Precursor in Fabimycin Discovery
This compound served as a crucial intermediate and lead compound in the subsequent discovery and development of Fabimycin. researchgate.netnih.govacs.orgnih.gov While this compound demonstrated improved activity against Gram-negative pathogens compared to its parent compound, further optimization was pursued to enhance its therapeutic profile. acs.orgnih.gov This iterative process of compound synthesis and evaluation, guided by insights gained from this compound, led to the identification of Fabimycin, another FabI inhibitor with significantly enhanced antibacterial potency and improved properties against a wider range of drug-resistant Gram-negative clinical isolates. researchgate.netnih.govacs.orgnih.govmedchemexpress.com Fabimycin showed improved activity against A. baumannii compared to this compound. nih.gov This highlights the role of this compound as a foundational structure from which more potent Gram-negative antibiotics like Fabimycin were developed.
Application of eNTRyway Principles to Other Antibiotic Scaffolds
The success in converting Debio-1452 into a Gram-negative active compound using the eNTRy principles and the eNTRyway web application has broader implications for antibiotic discovery. nih.govillinois.eduillinois.edunih.govuni-saarland.denih.govacs.orggardp.org The eNTRyway tool predicts compound accumulation in E. coli based on structural features, allowing researchers to identify and modify existing or novel scaffolds to improve their Gram-negative permeability. nih.govillinois.edunih.govgardp.org This approach provides a general blueprint for converting other Gram-positive-only compounds or lead structures lacking Gram-negative activity into potential broad-spectrum agents. nih.govuni-saarland.de The eNTRyway rules, focusing on features like ionizable nitrogen, globularity, and rigidity, offer a systematic way to design compounds that can overcome the outer membrane barrier. nih.govresearchgate.netnih.govacs.orggardp.org This principle has been explored for application to other scaffolds beyond the FabI inhibitors, aiming to expand the range of targets and chemical classes effective against Gram-negative bacteria. nih.govacs.org
Investigation of Resistance Mechanisms in Diverse Bacterial Species
Understanding the mechanisms by which bacteria develop resistance to this compound is crucial for its potential clinical application and the development of future derivatives. Studies have investigated the spontaneous frequency of resistance to this compound in E. coli. nih.govresearchgate.netgoogle.com The frequency of resistance for this compound was found to be in the range of 10⁻⁸ to 10⁻⁹, similar to that observed for Debio-1452 in Staphylococcus aureus. nih.gov
Resistance to this compound in E. coli has been linked to mutations in the fabI gene, which encodes the target enzyme FabI. nih.govresearchgate.netgoogle.com Sequencing of resistant E. coli isolates revealed amino acid substitutions near the active site of FabI, specifically at positions A116 and G148. nih.govgoogle.com E. coli strains harboring the FabI A116V mutation showed reduced susceptibility to this compound, with MIC values increasing to 64 μg/mL, while exhibiting little impact on bacterial fitness. nih.govgoogle.com Strains with the FabI G148S mutation displayed even higher MIC values (>64 μg/mL) but had significantly reduced fitness. nih.govgoogle.com
While this compound demonstrated activity against several Gram-negative pathogens, it was notably not active against Pseudomonas aeruginosa. nih.govnih.govuni-saarland.degoogle.com This lack of activity is attributed to the presence of an additional FabI isoform, FabV, in P. aeruginosa. nih.govnih.govgoogle.com FabV can compensate for the inhibition of FabI, allowing the fatty acid biosynthesis pathway to remain functional. nih.govnih.govgoogle.com This highlights that resistance or intrinsic lack of activity can arise from target redundancy in different bacterial species.
Q & A
Q. What is the primary mechanism of action of Debio-1452-NH3 against Gram-negative pathogens?
this compound targets the bacterial enoyl-acyl carrier protein (ACP) reductase FabI, a critical enzyme in fatty acid biosynthesis. This inhibition disrupts lipid membrane formation, leading to bacterial cell death. Experimental validation includes enzyme inhibition assays and structural studies (e.g., X-ray crystallography) to confirm binding specificity. Researchers should use minimum inhibitory concentration (MIC) assays and time-kill curve analyses to quantify bactericidal activity across strains like E. coli and A. baumannii .
Q. Which bacterial pathogens are most susceptible to this compound, and what experimental models support this?
this compound demonstrates efficacy against multidrug-resistant E. coli, K. pneumoniae, and A. baumannii but lacks activity against P. aeruginosa. Researchers should employ standardized broth microdilution assays (CLSI guidelines) to determine MIC values and validate findings using murine infection models. Note that bacterial-specific permeability barriers (e.g., efflux pumps in P. aeruginosa) may limit efficacy, necessitating comparative genomic or proteomic analyses to identify resistance mechanisms .
Q. How does the structural modification of Debio-1452 to this compound enhance Gram-negative activity?
The addition of a primary amine group (NH3) improves penetration through the outer membrane of Gram-negative bacteria by leveraging the "eNTRy rules," which govern compound accumulation. Methodologically, researchers can use fluorescent probes or radiolabeled analogs to quantify intracellular accumulation. Comparative studies with the parent compound (Debio-1452) in isogenic bacterial strains (e.g., E. coli with/without efflux pump mutations) clarify the role of chemical modifications .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in this compound efficacy across bacterial strains?
Discrepancies in activity (e.g., efficacy against E. coli but not P. aeruginosa) may arise from differences in efflux pump expression, membrane permeability, or FabI enzyme variants. Researchers should:
- Perform transcriptomic profiling (RNA-seq) to identify upregulated efflux systems.
- Use molecular dynamics simulations to assess FabI binding affinity across species.
- Conduct mutagenesis studies to pinpoint resistance-conferring amino acid changes in FabI .
Q. How can researchers optimize this compound’s pharmacokinetic-pharmacodynamic (PK/PD) profile for in vivo studies?
To enhance bioavailability and reduce toxicity:
- Employ physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution.
- Use murine neutropenic thigh infection models to correlate dosing regimens with bacterial load reduction.
- Monitor plasma protein binding and metabolic stability via LC-MS/MS assays. Adjust formulations (e.g., liposomal encapsulation) to improve solubility and half-life .
Q. What in silico tools are available to predict synergistic combinations of this compound with other antibiotics?
Computational approaches include:
- Cheminformatics platforms : Use tools like the University of Illinois’ antibiotic discovery app to screen for compounds with complementary mechanisms (e.g., β-lactams targeting cell wall synthesis).
- Network pharmacology models : Map bacterial metabolic pathways to identify nodes vulnerable to dual targeting.
- Experimental validation via checkerboard assays or time-kill synergy studies to calculate fractional inhibitory concentration (FIC) indices .
Q. How can structural-activity relationship (SAR) studies improve this compound’s selectivity for FabI over mammalian enzymes?
To minimize off-target effects:
- Perform crystallographic comparisons of bacterial FabI and mammalian fatty acid synthase (FASN).
- Design analogs with bulkier substituents to exploit size differences in enzyme active sites.
- Use cytotoxicity assays (e.g., HepG2 cell viability tests) to evaluate mammalian cell safety. Iterative SAR cycles guided by molecular docking improve selectivity .
Methodological Guidance for Data Collection & Analysis
- Experimental Design : Include positive controls (e.g., known FabI inhibitors) and negative controls (efflux-deficient strains) to contextualize results. Use blinded scoring for in vivo efficacy endpoints to reduce bias .
- Data Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in observed efficacy gaps. Triangulate findings using orthogonal methods (e.g., genetic knockout strains + biochemical assays) .
- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw data (e.g., MIC values, kinetic parameters) in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
